Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a brominated naphthalene substituent. Its structure comprises a benzofuran core with:
- A 2-methyl group at position 2.
- An ethyl ester at position 3.
- A [(6-bromo-2-methoxynaphthalen-1-yl)methoxy] group at position 4.
This compound’s design leverages halogenation and etherification strategies, as seen in related benzofuran syntheses (e.g., bromination of acetyl groups or aromatic rings) .
Properties
Molecular Formula |
C24H21BrO5 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H21BrO5/c1-4-28-24(26)23-14(2)30-22-10-7-17(12-19(22)23)29-13-20-18-8-6-16(25)11-15(18)5-9-21(20)27-3/h5-12H,4,13H2,1-3H3 |
InChI Key |
CKAFSZDGVANRNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC4=C3C=CC(=C4)Br)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Benzofuran Skeleton
The benzofuran core is synthesized via acid-catalyzed cyclization of a phenolic precursor. A representative procedure involves:
-
Starting material : Ethyl 2-methyl-3-oxo-3-(2-hydroxyphenyl)propanoate.
-
Cyclization : Treatment with polyphosphoric acid (PPA) at 110–120°C for 4–6 hours induces ring closure, yielding ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.
Reaction Conditions :
-
Temperature: 110–120°C
-
Catalyst: PPA (1.5 equiv)
-
Yield: 68–72%
Functionalization at Position 5
The hydroxyl group at position 5 is retained for subsequent coupling. Protection (e.g., as a silyl ether) may be necessary if reactive groups are present in later steps.
Synthesis of the Naphthalene Side Chain
Bromination of 2-Methoxynaphthalene
Regioselective bromination at position 6 is achieved using electrophilic bromination:
-
Substrate : 2-Methoxynaphthalene.
-
Reagents : Bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst.
-
Conditions : Stirring at 25°C for 12 hours.
Outcome :
Hydroxymethylation at Position 1
The naphthalene derivative is functionalized with a hydroxymethyl group:
-
Friedel-Crafts alkylation : Reaction with paraformaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂).
-
Reduction : Sodium borohydride (NaBH₄) reduces the intermediate aldehyde to the alcohol.
Reaction Conditions :
-
Temperature: 0°C to room temperature
-
Yield: 70–75%
Product : (6-Bromo-2-methoxynaphthalen-1-yl)methanol.
Ether Bond Formation via Mitsunobu Reaction
The benzofuran core and naphthalene side chain are coupled using a Mitsunobu reaction:
-
Reagents :
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Triphenylphosphine (PPh₃).
-
-
Conditions : Anhydrous tetrahydrofuran (THF) at 0°C to room temperature for 12–18 hours.
Mechanism : The reaction proceeds through an oxidative coupling mechanism, converting the hydroxyl groups into an ether bond with inversion of configuration.
Alternative Synthetic Routes
Williamson Ether Synthesis
An alternative to Mitsunobu coupling involves:
-
Activation : Convert the benzofuran’s hydroxyl group to a tosylate using tosyl chloride (TsCl).
-
Nucleophilic substitution : React with (6-bromo-2-methoxynaphthalen-1-yl)methanol in the presence of a base (e.g., K₂CO₃).
Limitations : Lower yields (45–50%) due to steric hindrance.
Ullmann Coupling
Copper-catalyzed coupling between aryl halides and alcohols:
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline.
-
Base : Cs₂CO₃.
Yield : 55–60% (requires elevated temperatures, 100–120°C).
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, naphthalene-H), 7.45–7.30 (m, 4H, aromatic), 5.21 (s, 2H, OCH₂), 4.35 (q, J = 7.1 Hz, 2H, COOCH₂), 3.94 (s, 3H, OCH₃), 2.62 (s, 3H, CH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (OCH₃), 154.1 (benzofuran-C), 134.5–115.2 (aromatic carbons), 70.1 (OCH₂), 61.5 (COOCH₂), 56.3 (OCH₃), 14.7 (CH₂CH₃).
Challenges and Optimization Strategies
Regioselectivity in Naphthalene Bromination
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate features a complex structure that combines elements of benzofuran and naphthalene, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 394.25 g/mol.
The compound has demonstrated various biological activities, making it a candidate for therapeutic applications. Key areas of interest include:
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. In vitro tests have shown that it can inhibit the proliferation of cancer cells, particularly in lung and breast cancer models.
This selective cytotoxicity suggests that the compound could be developed into a therapeutic agent targeting specific cancer types.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This activity was confirmed through assays involving human macrophages, indicating its potential use in treating inflammatory diseases.
Antioxidant Activity
This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. The DPPH assay indicated strong free radical scavenging activity.
Synthetic Applications
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows it to participate in complex organic reactions, paving the way for the development of new pharmaceuticals.
Case Studies
- Synthesis of Isoindolinone Derivatives
- Development of Histone Deacetylase Inhibitors
Mechanism of Action
The mechanism of action of Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include benzofuran derivatives with halogenated aryl methoxy groups, alkenyloxy substituents, or complex side chains. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations :
- Halogen positioning (e.g., 2- vs. 3-bromo in aryl groups) affects electronic properties and binding interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
*logP estimates based on XLogP3 values from analogous structures .
Key Observations :
- Reduced rotatable bonds in the target compound compared to alkenyloxy derivatives () may limit conformational flexibility.
Key Observations :
- Brominated benzofurans generally exhibit reduced cytotoxicity compared to non-halogenated precursors, but activity depends on substituent type (e.g., aminoethoxy in enhances antifungal effects) .
- The naphthalene group in the target compound may modulate interactions with hydrophobic binding pockets, though specific data are lacking.
Biological Activity
Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 463.33 g/mol. It features a benzofuran core substituted with a methoxy group and a bromo-naphthalene moiety, which may influence its biological interactions.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.33 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A study by Abdel-Aziz et al. (2009) demonstrated that related benzofuran derivatives showed inhibition of tumor cell proliferation, suggesting a potential role in cancer therapy .
Mechanism of Action:
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- It has been shown to inhibit key signaling pathways involved in cell survival and proliferation.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a strong ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit nitric oxide production, which is linked to inflammatory responses .
Study 1: Anticancer Effects on Breast Cancer Cells
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing an IC50 value of approximately 15 µM, indicating potent anticancer properties.
Study 2: Antioxidant Potential in Cardiovascular Health
In another investigation focusing on cardiovascular health, the compound was tested for its ability to reduce oxidative stress markers in vitro. The results showed a significant reduction in malondialdehyde (MDA) levels, suggesting protective effects against lipid peroxidation.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substituents and confirms regiochemistry (e.g., bromine’s deshielding effect).
- HRMS : Validates molecular formula.
- FT-IR : Confirms ester (C=O) and ether (C-O-C) functional groups .
Advanced
Dynamic NMR can resolve conformational equilibria. Variable-temperature studies elucidate rotational barriers of methoxy groups. 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements in crowded aromatic regions .
How can researchers address contradictions in crystallographic and spectroscopic data?
Advanced
Discrepancies between XRD bond lengths and NMR-derived structures may arise from solution vs. solid-state conformations. Cross-validate using computational methods (DFT geometry optimization). If twinning complicates XRD, employ twin-law refinement in SHELXL or collect additional datasets .
What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?
Q. Basic
- Kinase inhibition assays : Test against targets like Mcl1 using fragment-based screening .
- Anti-inflammatory models : Measure COX-2 inhibition in cell cultures .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines .
Advanced
Structure-activity relationship (SAR) studies via analogues with modified substituents (e.g., replacing bromine with chlorine) can pinpoint pharmacophores. High-throughput screening (HTS) paired with SPR analysis quantifies binding kinetics .
What computational methods predict binding modes with biological targets?
Advanced
Molecular docking (AutoDock Vina, Glide) models interactions with protein active sites. MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes. QSAR models prioritize analogues with enhanced affinity .
How should researchers handle stability and storage of this compound?
Basic
Store in airtight, light-resistant containers at –20°C. Desiccants prevent hydrolysis of the ester group. Regular HPLC checks monitor degradation .
Advanced
Accelerated stability studies (40°C/75% RH) under ICH guidelines predict shelf life. LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid) .
What functional groups are critical for reactivity and bioactivity?
Q. Basic
- Bromo substituent : Enhances electrophilic aromatic substitution reactivity.
- Methoxy group : Influences lipophilicity and π-π stacking in target binding.
- Ester moiety : A prodrug feature for improved bioavailability .
Advanced
Electron-withdrawing groups (e.g., nitro) at specific positions can modulate redox potential. Steric effects of the methyl group on the benzofuran core affect conformational flexibility .
How can structural analogues be designed to explore SAR?
Q. Advanced
- Fragment-based design : Replace the naphthalene moiety with biphenyl or heteroaromatic systems.
- Bioisosteric replacement : Substitute the ester with amides to alter metabolic stability.
- Click chemistry : Introduce triazole rings via Huisgen cycloaddition for diversification .
What strategies resolve low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles.
- Prodrug derivatization : Convert ester to phosphate salts for aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
